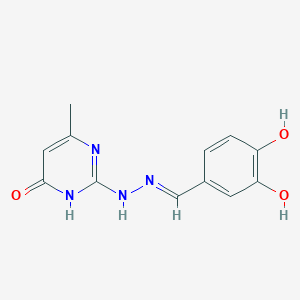

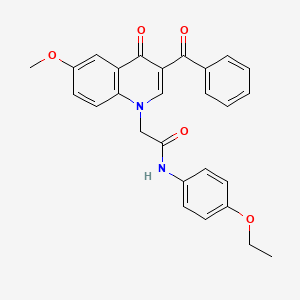

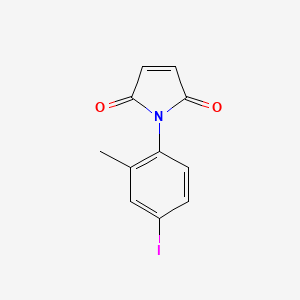

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Übersicht

Beschreibung

3,4-Dihydroxybenzaldehyde, also known as Protocatechuic aldehyde, is a phenolic aldehyde . It is a compound released from cork stoppers into wine . This molecule can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper . It is also found in the mushroom Phellinus linteus .

Synthesis Analysis

3,4-Dihydroxybenzaldehyde can be used as a reactant for the synthesis of various compounds . For example, it can be used in the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore to be used in light-emitting electrochemical cell . It can also be used in the synthesis of 2-Arylbenzothiazoles with potential application as anti-cancer agents against human colon cancer cells .Molecular Structure Analysis

The linear formula of 3,4-Dihydroxybenzaldehyde is (HO)2C6H3CHO . Its molecular weight is 138.12 .Physical and Chemical Properties Analysis

3,4-Dihydroxybenzaldehyde is a powder with a melting point of 150-157 °C (lit.) . Its SMILES string is Oc1ccc (C=O)cc1O .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Design

The study of hydrazone compounds, including derivatives similar to the specified compound, has been significant in understanding molecular interactions and crystal structures. Hydrazone compounds are known for their ability to form stable crystalline structures through hydrogen bonding and π-π interactions. For example, the synthesis and characterization of N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide demonstrated how hydrazone compounds can form three-dimensional frameworks through intermolecular hydrogen bonds, contributing to the understanding of molecular packing in solids (Chunbao Tang, 2010).

Coordination Chemistry and Metal Complexes

Hydrazone derivatives are prominent ligands in coordination chemistry due to their ability to form complexes with various metals. This property is utilized in synthesizing heterodinuclear complexes, as seen in the preparation of triple-stranded gallium(III)-lanthanum(III) complexes using arylacylhydrazones of 2,3-dihydroxybenzaldehyde. These complexes have potential applications in materials science and catalysis (M. Albrecht et al., 2011).

Photophysical Properties and Luminescence

The photophysical properties of hydrazone compounds are of interest for developing optical and electronic materials. The study on 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone and its rhenium(I) complexes revealed insights into the luminescence properties of these compounds, which could inform the design of luminescent materials and molecular sensors (P. Barbazán et al., 2008).

Electrocatalytic Activity and Biosensor Development

The electrodeposition of films from dihydroxybenzaldehyde derivatives and their electrocatalytic activities towards the oxidation of NADH highlight potential applications in developing biosensors. This research demonstrates the utility of hydrazone compounds in bioelectronic applications, where they can be used to fabricate sensors based on enzymatic activities (F. Pariente et al., 1996).

Antitumor Activity

The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives, including hydrazone compounds, for their antitumor activities provide a basis for drug discovery and development. Some compounds exhibited potent antitumor activity across various cell lines, suggesting the potential of hydrazone derivatives in medicinal chemistry and cancer therapy (M. Kandeel et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone, also known as Protocatechuic aldehyde, is the G protein-coupled estrogen receptor-1 (GPER-1) . This receptor plays a crucial role in regulating endothelial function and preventing atherosclerosis .

Mode of Action

Protocatechuic aldehyde interacts with its target, GPER-1, and exhibits protective effects in endothelial dysfunction and atherosclerosis

Biochemical Pathways

The compound’s interaction with GPER-1 affects the biochemical pathways related to endothelial function and atherosclerosis . .

Pharmacokinetics

It is known that the compound is soluble in water at 20 ºc , which may influence its bioavailability.

Result of Action

The interaction of this compound with GPER-1 results in protective effects against endothelial dysfunction and atherosclerosis . This suggests that the compound may have potential therapeutic applications in cardiovascular diseases.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . .

Safety and Hazards

The safety information available indicates that 3,4-Dihydroxybenzaldehyde may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that 3,4-Dihydroxybenzaldehyde, a precursor in its synthesis, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Protocatechuic aldehyde, a related compound, has been shown to regulate G protein-coupled estrogen receptor-1 (GPER-1) and exhibits protective effects in endothelial dysfunction and atherosclerosis .

Molecular Mechanism

Based on the known reactions of 3,4-Dihydroxybenzaldehyde, it is likely that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 3,4-Dihydroxybenzaldehyde has a melting point of 150-157°C and is stable under normal conditions .

Metabolic Pathways

Protocatechuic aldehyde, a related compound, can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper .

Eigenschaften

IUPAC Name |

2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-4-11(19)15-12(14-7)16-13-6-8-2-3-9(17)10(18)5-8/h2-6,17-18H,1H3,(H2,14,15,16,19)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWAHSIUADDDR-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321328 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303024-34-2 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)